molecular formula C22H15F2N3O2 B11481144 2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B11481144
M. Wt: 391.4 g/mol
InChI Key: KGHQVTUQBHXEIE-UHFFFAOYSA-N
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Description

2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by the presence of fluorine atoms on the benzoyl and phenyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine precursors.

    Introduction of the Benzoyl Group: The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through nucleophilic substitution reactions and subsequent amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-methylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-nitrobenzoyl)-N-(4-nitrophenyl)indolizine-1-carboxamide

Uniqueness

The unique aspect of 2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Properties

Molecular Formula

C22H15F2N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

InChI

InChI=1S/C22H15F2N3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29)

InChI Key

KGHQVTUQBHXEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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